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Abstract
This technical guide provides a comprehensive overview of the structural characterization of

Dasatinib Carboxylic Acid Ethyl Ester, a known impurity and metabolite of the tyrosine

kinase inhibitor, Dasatinib. A multi-faceted analytical approach is essential for the unambiguous

identification and purity assessment of this compound, which is critical for regulatory

compliance and ensuring the safety and efficacy of the active pharmaceutical ingredient (API).

This document outlines the key analytical techniques employed for its structural elucidation,

including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy. Detailed experimental methodologies are provided for each

technique, alongside a structured presentation of key molecular data. This guide is intended to

serve as a valuable resource for professionals in pharmaceutical research and development,

quality control, and regulatory affairs.

Introduction
Dasatinib is a potent inhibitor of multiple tyrosine kinases and is utilized in the treatment of

chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its

synthesis and storage, various related substances, including process impurities and

degradation products, can arise. Dasatinib Carboxylic Acid Ethyl Ester (Scheme 1) is one

such identified impurity. Its thorough characterization is a mandatory step in the drug
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development process to understand its potential impact and to establish appropriate control

measures.[2]

The structural characterization of pharmaceutical impurities relies on a combination of

spectroscopic techniques to confirm the molecular structure and ensure the absence of other

co-eluting impurities. This guide details the application of NMR, MS, and IR spectroscopy for

the definitive identification of Dasatinib Carboxylic Acid Ethyl Ester.

Scheme 1: Chemical Structure of Dasatinib Carboxylic Acid Ethyl Ester

Caption: Chemical structure of Dasatinib Carboxylic Acid Ethyl Ester.

Molecular and Physicochemical Data
The fundamental identifying information for Dasatinib Carboxylic Acid Ethyl Ester has been

compiled from various sources and is presented in Table 1. This data serves as the primary

reference for the compound.[3][4][5]

Table 1: Key Identifiers for Dasatinib Carboxylic Acid Ethyl Ester

Parameter Value Reference

IUPAC Name

4-[6-[[5-[[(2-Chloro-6-

methylphenyl)amino]carbonyl]-

2-thiazolyl]amino]-2-methyl-4-

pyrimidinyl]-1-piperazineacetic

acid ethyl ester

[4][5]

CAS Number 910297-62-0 [3][4]

Molecular Formula C₂₄H₂₈ClN₇O₃S [3][4]

Molecular Weight 530.04 g/mol [3][4]

Accurate Mass 529.17 [6]

Spectroscopic Characterization Data
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The following tables summarize the expected data from the key spectroscopic techniques used

for the structural elucidation of Dasatinib Carboxylic Acid Ethyl Ester. While specific,

proprietary spectral data from reference standard providers is not publicly available, this section

outlines the type of data that is generated and its significance. Commercial suppliers of this

reference standard, such as Daicel Pharma and GLP Pharma Standards, typically provide a

comprehensive Certificate of Analysis with detailed spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic

molecules.[8] Both ¹H and ¹³C NMR are critical for confirming the structure of Dasatinib
Carboxylic Acid Ethyl Ester by providing information on the chemical environment of

hydrogen and carbon atoms, respectively.

Table 2: Expected ¹H and ¹³C NMR Spectral Data (Placeholder)

Technique
Expected Chemical Shifts
(ppm) and Multiplicities

Structural Assignment

¹H NMR Data not publicly available

Protons of the ethyl group,

piperazine ring, pyrimidine

ring, thiazole ring, and 2-

chloro-6-methylphenyl group.

¹³C NMR Data not publicly available

Carbon atoms of the ethyl

ester, piperazine ring,

pyrimidine ring, thiazole ring,

and 2-chloro-6-methylphenyl

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity.[9] High-resolution mass spectrometry (HRMS) is

particularly valuable for determining the elemental composition with high accuracy.[1]

Table 3: Expected Mass Spectrometry Data
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Technique Expected m/z Interpretation

HRMS (ESI+) ~530.17 (M+H)⁺

Confirms the molecular weight

and elemental composition.

The isotopic pattern for

chlorine (³⁵Cl/³⁷Cl) would also

be observable.

MS/MS Data not publicly available

Fragmentation pattern would

correspond to the loss of key

structural moieties, such as the

ethyl ester group or the 2-

chloro-6-methylphenyl group,

providing further structural

confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.[10]

Table 4: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400-3200 Medium
N-H stretching (amide and

amine)

~3000-2850 Medium-Weak
C-H stretching (aliphatic and

aromatic)

~1735 Strong C=O stretching (ester)

~1650 Strong C=O stretching (amide)

~1600-1450 Medium-Strong

C=C and C=N stretching

(aromatic and heteroaromatic

rings)

~1250-1000 Strong C-O stretching (ester)

Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used in

the structural characterization of Dasatinib Carboxylic Acid Ethyl Ester.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of Dasatinib Carboxylic Acid
Ethyl Ester reference standard.[11]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a clean, dry 5 mm NMR tube.[11]

Ensure the sample is fully dissolved; vortex if necessary.
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Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse

angle, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and

a relaxation delay of 1-2 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of

all signals.

Identify the chemical shifts of all signals in the ¹³C spectrum.

Mass Spectrometry Protocol
Objective: To confirm the molecular weight and fragmentation pattern using HRMS and MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled to a liquid chromatograph (LC-MS).

Procedure:

Sample Preparation: Prepare a dilute solution of Dasatinib Carboxylic Acid Ethyl Ester
(e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Chromatographic Separation (if necessary): While direct infusion can be used, coupling with

HPLC is standard for impurity analysis to ensure the analysis of a pure compound.

Use a C18 reverse-phase column.

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Mass Spectrometry Analysis:

Analyze the sample using electrospray ionization (ESI) in positive ion mode.

Acquire full scan HRMS data over a relevant mass range (e.g., m/z 100-1000).

Perform MS/MS analysis on the parent ion (M+H)⁺ to obtain a fragmentation spectrum.

This can be achieved through collision-induced dissociation (CID).

Data Analysis:

Determine the accurate mass of the parent ion and calculate the elemental composition.

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions, which can be correlated with the compound's structure.

Infrared (IR) Spectroscopy Protocol
Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (1-2 mg) of Dasatinib Carboxylic Acid Ethyl Ester in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[12]

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands with known vibrational frequencies of

functional groups to confirm their presence in the molecule (e.g., C=O, N-H, C-O).[10]

Workflow Visualization
The logical flow for the complete structural characterization of a pharmaceutical impurity like

Dasatinib Carboxylic Acid Ethyl Ester is depicted below. This process ensures a systematic

and comprehensive analysis, leading to unambiguous identification.
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Characterization Workflow

Obtain Reference Standard

NMR Spectroscopy
(1H, 13C)

Mass Spectrometry
(HRMS, MS/MS) IR Spectroscopy

Data Integration and
Structural Confirmation

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the structural characterization of Dasatinib Carboxylic Acid Ethyl
Ester.

Conclusion
The structural characterization of Dasatinib Carboxylic Acid Ethyl Ester is achieved through

the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While

¹H and ¹³C NMR provide the foundational framework of the molecular structure, HRMS

confirms the elemental composition and molecular weight with high precision. IR spectroscopy

serves as a complementary technique to verify the presence of key functional groups. The

detailed protocols and structured data presentation in this guide provide a robust framework for

scientists and researchers involved in the analysis and control of pharmaceutical impurities.

Adherence to these analytical principles is paramount for ensuring the quality and safety of

pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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